molecular formula C5H4N2O3 B14203896 3-Amino-4-hydroxy-5-iminocyclopent-3-ene-1,2-dione CAS No. 850176-62-4

3-Amino-4-hydroxy-5-iminocyclopent-3-ene-1,2-dione

Cat. No.: B14203896
CAS No.: 850176-62-4
M. Wt: 140.10 g/mol
InChI Key: CUFZVGYVCWYPTO-UHFFFAOYSA-N
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Description

3-Amino-4-hydroxy-5-iminocyclopent-3-ene-1,2-dione is a heterocyclic compound with a unique structure that includes both amino and hydroxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-hydroxy-5-iminocyclopent-3-ene-1,2-dione typically involves multistep organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, starting from a suitable dione and an amine, the compound can be synthesized through a series of condensation and cyclization reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-hydroxy-5-iminocyclopent-3-ene-1,2-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The imino group can be reduced to form amines.

    Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the imino group can produce primary amines.

Mechanism of Action

The mechanism by which 3-Amino-4-hydroxy-5-iminocyclopent-3-ene-1,2-dione exerts its effects is not fully understood. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-4-hydroxy-5-iminocyclopent-3-ene-1,2-dione is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for research and development in multiple scientific fields.

Properties

CAS No.

850176-62-4

Molecular Formula

C5H4N2O3

Molecular Weight

140.10 g/mol

IUPAC Name

3-amino-4-hydroxy-5-iminocyclopent-3-ene-1,2-dione

InChI

InChI=1S/C5H4N2O3/c6-1-3(8)2(7)5(10)4(1)9/h6,8H,7H2

InChI Key

CUFZVGYVCWYPTO-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=N)C(=O)C1=O)O)N

Origin of Product

United States

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